2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, characterized by a fused heterocyclic core structure with an acetamide side chain. The molecule features a 2,4-dimethylphenyl group at the pyrazole N1-position and a 4-methoxyphenyl substituent on the acetamide nitrogen. These structural elements contribute to its physicochemical properties, such as moderate lipophilicity (due to the dimethylphenyl group) and enhanced solubility (from the methoxy group).
Properties
IUPAC Name |
2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-14-4-9-19(15(2)10-14)27-21-18(11-24-27)22(29)26(13-23-21)12-20(28)25-16-5-7-17(30-3)8-6-16/h4-11,13H,12H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZRDPOICWVTRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in oncology. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure with a fused pyrazolo[3,4-d]pyrimidine core and substituents that enhance its biological activity. The presence of a methoxyphenyl group and a dimethylphenyl moiety contributes to its unique reactivity profile.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity through selective inhibition of cyclin-dependent kinase 2 (CDK2), an essential regulator of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest and subsequent apoptosis in various cancer cell lines.
Key Findings:
- Cell Lines Tested: The compound was evaluated against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (hepatocellular carcinoma), A549 (lung cancer), and PC-3 (prostate cancer).
- IC50 Values: The compound demonstrated an IC50 value of approximately 5.1 µM against CDK2, indicating potent inhibitory activity compared to standard chemotherapeutics like doxorubicin .
The mechanism by which this compound exerts its anticancer effects involves:
- Inhibition of CDK2: Binding to the active site of CDK2 disrupts its function in phosphorylating target proteins necessary for cell cycle progression.
- Induction of Apoptosis: The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death. This was evidenced by increased levels of cleaved caspase-3 in treated cells .
Comparative Studies
A comparative analysis with other pyrazolo[3,4-d]pyrimidine derivatives revealed that modifications to the scaffold significantly affect biological activity. For instance:
- Derivatives lacking the pyrazolo[3,4-d]pyrimidine scaffold exhibited reduced antiproliferative effects.
- Substituents at specific positions on the pyrazolo ring were crucial for maintaining high levels of activity against various tumor types .
Case Studies
Pharmacokinetics and Toxicity
Further studies are needed to elucidate the pharmacokinetic profile and potential toxicity of this compound. Preliminary investigations suggest favorable absorption characteristics with low toxicity in animal models at therapeutic doses.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. Studies have shown that derivatives can induce apoptosis in cancer cells through various mechanisms:
- Inhibition of Kinases : Pyrazolo[3,4-d]pyrimidines often target specific kinases involved in tumor growth and proliferation. For instance, they may inhibit cyclin-dependent kinases (CDKs) or other signaling pathways critical for cancer cell survival .
- Case Study : A study published in Cancer Research demonstrated that a closely related pyrazolo[3,4-d]pyrimidine derivative effectively reduced tumor growth in xenograft models by inducing cell cycle arrest and apoptosis .
Neurological Disorders
The compound may also have applications in treating neurological disorders due to its ability to modulate neurotransmitter systems:
- Mechanism : It has been suggested that pyrazolo[3,4-d]pyrimidines can act as allosteric modulators of G-protein coupled receptors (GPCRs), which play a crucial role in neurotransmission .
- Case Study : Research exploring the effects of related compounds on animal models of anxiety and depression revealed significant behavioral improvements, indicating potential use as anxiolytics or antidepressants .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is another area of interest:
- Mechanism : By inhibiting pro-inflammatory cytokines and pathways such as NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells), these compounds can reduce inflammation .
- Case Study : In vitro studies have shown that pyrazolo[3,4-d]pyrimidine derivatives can significantly lower levels of inflammatory markers in macrophage cultures exposed to lipopolysaccharides (LPS) .
Summary of Findings
The applications of 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide span several therapeutic areas:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs and their key differences:
Key Structural and Functional Differences:
Fluorine () introduces electronegativity, enhancing binding to hydrophobic pockets in target proteins . Chlorine () increases molecular stability and lipophilicity but may reduce aqueous solubility .
Steric Considerations :
- The benzyl group in adds steric bulk, which could hinder binding to compact active sites but improve selectivity for larger pockets .
- 2,4-Dimethylphenyl (target compound) provides moderate steric hindrance, balancing membrane permeability and target engagement .
Synthetic Accessibility :
- highlights that reactions with α-chloroacetamides are common in synthesizing such derivatives, suggesting the acetamide side chain is a versatile handle for modifications .
Biological Implications :
- Pyrazolo-pyrimidine cores are associated with kinase inhibition (e.g., JAK2, EGFR) in related studies . Substituent variations likely modulate potency and selectivity.
- The 4-methoxyphenyl group in the target compound may reduce cytotoxicity compared to chlorinated analogs () due to lower electrophilicity .
Research Findings and Trends
Structure-Activity Relationships (SAR) :
- Para-substitutions on the phenyl ring (e.g., 4-fluoro in vs. 4-methoxy in the target compound) significantly influence electronic and steric profiles, impacting target binding .
- Ortho-methoxy groups () may induce conformational strain, altering molecular geometry compared to para-substituted analogs .
Fluorine-containing analogs () balance lipophilicity and solubility, making them favorable for CNS-targeting applications .
Comparative Synthetic Routes :
Q & A
Q. Example Optimization Table :
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 70–110°C | 95°C |
| Catalyst (eq.) | 0.8–1.5 | 1.2 |
| Reaction Time | 6–14h | 10h |
Advanced: How to resolve contradictions in spectral data or biological activity across studies?
- Comparative Analysis : Replicate synthesis under controlled conditions and compare NMR/LC-MS data with literature. For example, discrepancies in pyrazole ring proton shifts may arise from solvent polarity or tautomerism.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic environments to validate experimental NMR assignments.
- Biological Assay Validation : Use standardized cell lines (e.g., HEK293 for kinase inhibition) and control compounds to isolate structure-activity contributions .
Advanced: What strategies are used to study structure-activity relationships (SAR) for medicinal chemistry applications?
- Substituent Variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., 4-fluorophenyl) or bulky groups (e.g., 3,4-dimethoxyphenyl) to assess binding affinity.
- Pharmacophore Mapping : Identify critical moieties (e.g., the pyrazolo-pyrimidinone core and acetamide linker) using docking studies with target proteins (e.g., kinases).
- Metabolic Stability : Introduce deuterium at labile positions (e.g., methyl groups) to improve half-life, as seen in analogs like N-(3-chloro-4-methoxyphenyl) derivatives .
Q. SAR Insights from Analog Studies :
| Modification | Biological Impact | Reference |
|---|---|---|
| 4-Fluorophenyl | Increased kinase inhibition (IC₅₀: 0.8 μM → 0.3 μM) | |
| 2,4-Dimethylphenyl | Enhanced metabolic stability (t₁/₂: 2h → 5h) |
Advanced: How to address low solubility or stability in biological assays?
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain compound solubility without cytotoxicity.
- Prodrug Design : Convert the acetamide to a methyl ester prodrug, improving membrane permeability (e.g., logP increased from 2.1 to 3.5) .
- Lyophilization : Stabilize the compound in phosphate buffer (pH 7.4) via freeze-drying for long-term storage .
Advanced: What computational tools are recommended for predicting reactivity or toxicity?
- ADMET Prediction : SwissADME or ADMETlab2.0 estimate permeability (e.g., Caco-2 model) and cytochrome P450 interactions.
- Docking Software : AutoDock Vina or Schrödinger Suite for target engagement studies (e.g., binding to EGFR kinase).
- Toxicity Profiling : ProTox-II identifies hepatotoxicity risks based on structural alerts (e.g., nitro groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
